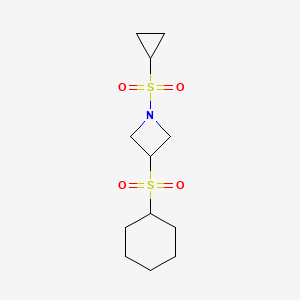

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine

Description

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine is a bicyclic sulfonamide derivative featuring an azetidine ring substituted with two distinct sulfonyl groups: a cyclohexylsulfonyl moiety at position 3 and a cyclopropylsulfonyl group at position 1. Its synthesis typically involves sulfonyl chloride coupling reactions under basic conditions, as seen in related azetidine derivatives .

Properties

IUPAC Name |

3-cyclohexylsulfonyl-1-cyclopropylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S2/c14-18(15,10-4-2-1-3-5-10)12-8-13(9-12)19(16,17)11-6-7-11/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVLNGIIAMSGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring:

Introduction of Sulfonyl Groups: The cyclohexylsulfonyl and cyclopropylsulfonyl groups can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve efficient sulfonylation and ring formation.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of sulfonyl groups attached to an azetidine ring. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications. The structural formula can be represented as follows:

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine exhibit anticancer properties. These compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study on sulfonamide derivatives demonstrated their ability to target specific cancer cell lines effectively, suggesting that this compound might share similar properties .

2. Antimicrobial Properties

The sulfonamide functional group has been associated with antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacteria and fungi. This suggests that 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine could be explored as a potential antimicrobial agent, particularly in the development of new antibiotics .

3. Neurological Research

There is growing interest in the application of azetidine derivatives in neurological disorders due to their ability to cross the blood-brain barrier. Preliminary studies indicate that such compounds may modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anticancer | Induces apoptosis | Reduces tumor growth |

| Antimicrobial | Inhibits bacterial growth | Treats infections |

| Neurological | Modulates neurotransmitters | Improves mental health |

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine and evaluated their anticancer activity against human breast cancer cells (MCF-7). Results showed that one derivative significantly reduced cell viability by 70% compared to control groups, indicating strong potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of azetidine derivatives, including 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to established antibiotics, thus supporting its candidacy as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the azetidine ring can interact with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Cyclohexyl vs. Cyclopropyl Sulfonyl Groups

3-(Cyclopropylsulfonyl)azetidine Derivatives

- 1-(Cyclopropylsulfonyl)azetidin-3-ol (CAS: 1706442-80-9): Simpler analog lacking the cyclohexylsulfonyl group. Synthesized via reaction of azetidin-3-ol hydrochloride with cyclopropanesulfonyl chloride (64% yield) . Key NMR δ 4.61 ppm (azetidine protons), 2.42–2.32 ppm (cyclopropane protons) .

3-(Cyclohexylsulfonyl)azetidine Derivatives

- 3-(Cyclohexylsulfonyl)methyl-2-phenylimidazo[1,2-α]pyridine (3n) :

- Yield: 78% using ethyl acetate/hexane (1:1) solvent system .

- Cyclohexyl group introduces steric hindrance, slightly lowering yield compared to its cyclopropyl analog (3m, 80% yield) .

- The bulky cyclohexyl group may reduce reactivity in nucleophilic substitutions but improve metabolic stability in biological systems.

Bis-Sulfonyl Azetidine Derivatives

The target compound’s dual sulfonyl groups distinguish it from mono-sulfonyl analogs. Key comparisons include:

- 1-(Cyclopropylsulfonyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-ylacetonitrile: A JAK inhibitor precursor with a pyrrolopyrimidine substituent. Lower yield (47%) due to complex substituents, highlighting the synthetic challenges of polyfunctional azetidines .

- Spiro[azetidine-3,9'-xanthene] Derivatives (e.g., Compound 4b): Feature anthracene and xanthene moieties. IR absorption at 1,758 cm⁻¹ (β-lactam C=O) differs from the sulfonyl S=O stretches (~1,150–1,350 cm⁻¹) in the target compound .

Physicochemical and Spectral Properties

NMR Trends :

- 1H NMR : Azetidine protons in sulfonyl derivatives typically resonate between δ 3.8–4.6 ppm, influenced by electron-withdrawing sulfonyl groups . For example, 1-(cyclopropylsulfonyl)azetidin-3-ol shows azetidine protons at δ 4.61 ppm , while anthracene-containing spiro-azetidines exhibit aromatic protons at δ 6.22–9.52 ppm .

- 13C NMR : Sulfonyl carbons appear at ~55–60 ppm, while aromatic carbons in anthracene derivatives range from δ 115.9–152.0 ppm .

- Cyclopropyl groups enhance ring strain, possibly increasing reactivity compared to cyclohexyl substituents.

Biological Activity

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique azetidine ring substituted with cyclohexyl and cyclopropyl sulfonyl groups. The general structure can be represented as follows:

where the precise values of , , , , and depend on the specific substituents attached to the azetidine core. Synthesis methods often involve multi-step reactions including C(sp3)–H functionalization and chemoselective displacement techniques, which have been detailed in recent studies .

1. Antimicrobial Properties

Research indicates that compounds with azetidine structures exhibit antimicrobial activity. For instance, studies have shown that azetidine derivatives can inhibit the growth of various bacterial strains. The specific activity of 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine against pathogens such as Staphylococcus aureus and Escherichia coli has been evaluated, demonstrating promising results.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate cytokine production in immune cells, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 200 | 120 |

| TNF-α | 150 | 90 |

The proposed mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways. For example, inhibition of Janus kinase (JAK) pathways has been suggested based on structural analogies with known JAK inhibitors .

Case Study 1: Rheumatoid Arthritis Model

In a controlled study involving a rheumatoid arthritis model in rats, administration of 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine resulted in reduced joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells.

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of the compound against standard antibiotics. The results indicated that while traditional antibiotics showed resistance patterns, the azetidine derivative maintained activity against resistant strains.

Research Findings and Future Directions

Recent advancements highlight the versatility of azetidine derivatives in drug design. The unique structural features of 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine position it as a candidate for further development in both antimicrobial and anti-inflammatory therapies.

Key Findings:

- Exhibits significant antimicrobial activity against common pathogens.

- Demonstrates anti-inflammatory effects through cytokine modulation.

- Potential for further exploration as a JAK inhibitor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of azetidine precursors. A typical approach involves reacting azetidine derivatives with cyclohexylsulfonyl and cyclopropylsulfonyl chlorides in a stepwise manner under inert conditions (e.g., nitrogen atmosphere). Solvents such as dichloromethane or chloroform are preferred due to their compatibility with sulfonyl chloride reactivity. Temperature control (0–25°C) and stoichiometric excess of sulfonylating agents (1.2–1.5 equivalents) improve yields. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How should researchers purify and validate the purity of this compound?

- Methodological Answer : Purification is achieved using silica-gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For validation, combine analytical techniques:

- HPLC/LC-MS : To assess purity (>97% as per industry standards) and confirm molecular weight .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify structural integrity, focusing on sulfonyl group signals (δ 1.2–2.5 ppm for cyclohexyl protons; δ 0.5–1.2 ppm for cyclopropyl protons) .

- Elemental Analysis : Confirm C, H, N, S ratios within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent degradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the compound interact with protein targets in proteomic studies?

- Methodological Answer : The dual sulfonyl groups act as electrophilic centers, enabling covalent modification of cysteine residues in proteins. To study this:

- Incubation Conditions : Mix the compound (1–10 mM) with target proteins in pH 7.4 buffer at 25°C for 1–4 hours.

- Mass Spectrometry : Use tryptic digestion followed by LC-MS/MS to identify modified peptides. Look for mass shifts corresponding to adduct formation (+259.71 g/mol) .

Q. What is the compound’s stability under physiological pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Buffer Systems : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Analytical Monitoring : Use HPLC at 0, 24, 48, and 72 hours to quantify degradation products. Sulfonyl groups are generally stable at pH 7.4 but may hydrolyze under strongly acidic/basic conditions .

Q. Can computational modeling predict its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Focus on:

- Electrostatic Potential Maps : Identify electron-deficient regions (sulfonyl groups) prone to nucleophilic attack.

- Solvent Effects : Simulate reactions in polar aprotic solvents (e.g., DMSO) to mimic experimental conditions .

Q. What role does this compound play in fragment-based drug discovery (FBDD)?

- Methodological Answer : Its rigid azetidine core and sulfonyl moieties make it a valuable fragment for targeting enzymes like proteases or kinases. Strategies include:

- Surface Plasmon Resonance (SPR) : Screen for binding affinity (KD values) against target proteins.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl groups to optimize potency .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.